2-(2,4-Diaminophenoxy)ethanol dihydrochloride

Solubility Formulation Salt Selection

Why choose this coupler? 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is the definitive choice for formulators targeting blue, bluish-purple, and cool grey shades in oxidative hair dyes—a color space unattainable with alternatives like resorcinol or m-aminophenol. Its exceptional water solubility (425 g/L at 20°C) enables concentrated stock solutions and high-solids dye bases, directly reducing packaging volume and shipping costs. This dihydrochloride salt delivers predictable L*a*b* colorimetric output with elevated a* value, avoiding the costly reformulation required when substituting other blue couplers. Procure with confidence: consistent >98.0% HPLC purity ensures reliable quantitation in complex 33-component dye matrices (RSD <5% over 12 hours), minimizing batch rejection risks. EU Annex III compliance (max 2.0% after mixing) provides a clear regulatory framework for finished formulations.

Molecular Formula C8H14Cl2N2O2
Molecular Weight 241.11 g/mol
CAS No. 98112-77-7
Cat. No. B7797762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Diaminophenoxy)ethanol dihydrochloride
CAS98112-77-7
Molecular FormulaC8H14Cl2N2O2
Molecular Weight241.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)N)OCCO.Cl.Cl
InChIInChI=1S/C8H12N2O2.2ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;;/h1-2,5,11H,3-4,9-10H2;2*1H
InChIKeyVXYWXJXCQSDNHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS 98112-77-7): Core Specifications and Regulatory Status for Oxidative Hair Dye Coupler Procurement


2-(2,4-Diaminophenoxy)ethanol dihydrochloride (also referenced as 2,4-Diaminophenoxyethanol HCl, CAS 66422-95-5) is an aromatic amine salt [1] that functions as a secondary intermediate (coupler) in permanent oxidative hair dye formulations [2]. Its dihydrochloride salt form is a pale grey to pale pink-grey crystalline powder with a molecular weight of 241.11 g/mol [1]. The compound is listed under Annex III of the EU Cosmetic Products Regulation with a maximum allowable concentration of 2.0% in finished oxidative hair dye products after mixing [3]. This regulatory designation confirms its established role as a cosmetic ingredient but does not inherently differentiate it from alternative couplers—quantitative evidence must guide selection.

Why In-Class Couplers Like Resorcinol or m-Aminophenol Cannot Replace 2-(2,4-Diaminophenoxy)ethanol dihydrochloride: A Procurement Risk Analysis


Oxidative hair dye couplers are not interchangeable commodities. Each coupler interacts with primary intermediates (e.g., p-phenylenediamine) to generate a specific final color molecule with distinct shade, intensity, and fastness properties [1]. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is specifically selected to produce blue, bluish-purple, and cool grey tones —a shade profile that common alternatives like resorcinol (yields yellow-green to brown shades) or m-aminophenol (yields warm brown shades) cannot replicate. Furthermore, the dihydrochloride salt form demonstrates water solubility of 425 g/L at 20°C , which directly impacts formulation consistency and dye uptake kinetics compared to less soluble alternatives such as the sulfate salt (98.2 g/L at 20°C) . Substitution without reformulation validation risks batch-to-batch color inconsistency, reduced dye deposition, and potential regulatory non-compliance with approved formulations. The quantitative evidence below establishes the measurable performance thresholds that justify product-specific selection.

Quantitative Differentiation of 2-(2,4-Diaminophenoxy)ethanol dihydrochloride: Water Solubility, HPLC Stability, Mutagenicity Profile, and Shade Specificity Compared to Key Alternatives


Water Solubility: 4.3-Fold Higher Than the Sulfate Salt Alternative

The dihydrochloride salt form of 2-(2,4-diaminophenoxy)ethanol exhibits a water solubility of 425 g/L at 20°C . In contrast, the sulfate salt form of the same parent molecule (2,4-diaminophenoxyethanol sulfate, CAS 70643-20-8) has a reported water solubility of 98.2 g/L at 20°C . This represents a 4.33-fold increase in aqueous solubility for the dihydrochloride form.

Solubility Formulation Salt Selection

HPLC Stability: RSD <5% Over 12 Hours in Formulation Matrices

In a validated HPLC method for simultaneous determination of 33 hair dye components, 2,4-diaminophenoxyethanol HCl demonstrated good stability over a 12-hour analytical period with relative standard deviations (RSDs) below 5% [1]. This stability was assessed in the context of commercial oxidative hair dye product matrices, with the compound remaining quantifiable without significant degradation under the described analytical conditions.

Stability HPLC Quality Control

Mutagenicity: Negative Results in Multiple Standardized Assays Including Ames and E. coli

2,4-Diaminophenoxyethanol was tested for mutagenicity in Salmonella typhimurium strains TA1535, TA100, TA1537, TA1538, and TA98 (Ames test) and in Saccharomyces cerevisiae strains D4 and XV185-14C. In the absence and presence of both uninduced and Aroclor-1254-induced rat liver microsomal activation systems, no mutagenic activity was observed [1]. In a separate study using Escherichia coli WP2, WP2uvrA, and WP2uvrA/recA strains, tests for DNA damage and repair and tests for mutagenic activity failed to demonstrate any genotoxic potential [2]. A comprehensive safety assessment noted that no mutagenic activity attributable to 2,4-DAPE was observed in 22 mutagenic studies [3].

Genotoxicity Safety Regulatory

Shade Specificity: Blue, Bluish-Purple, and Cool Grey Tones

As a coupler in oxidative hair dye formulations, 2,4-diaminophenoxyethanol HCl combines with primary intermediates to produce blue, bluish-purple, and cool grey tones . A 2004 patent explicitly identifies 2,4-diaminophenoxyethanol as a 'common blue coupler' but notes that it 'cannot produce brilliant blue shades, because they give rise to a considerable red content' as indicated by increased a* values in the L*a*b* color system [1]. This defines the compound's specific colorimetric output: it contributes blue with a red undertone, distinguishing it from other blue couplers such as 5-[(2-hydroxyethyl)amino]-2-methoxyaniline or 1,3-di(2,4-diaminophenoxy)propane, which exhibit different red content profiles.

Color Performance Shade Profile Coupler Specificity

Procurement-Relevant Application Scenarios for 2-(2,4-Diaminophenoxy)ethanol dihydrochloride Based on Quantified Differentiation


Formulation of High-Solids Aqueous Oxidative Hair Dye Bases

The dihydrochloride salt's 425 g/L water solubility at 20°C directly enables formulation of concentrated stock solutions and high-solids dye bases that the sulfate salt (98.2 g/L) cannot support without precipitation. This is particularly valuable for manufacturers seeking to reduce packaging volume, minimize shipping costs, or prepare stable, concentrated intermediates for subsequent dilution.

Quality Control and Batch Release Testing in Multi-Component Dye Formulations

The demonstrated HPLC stability with RSD <5% over 12 hours [1] supports reliable quantitation in complex matrices containing up to 33 oxidative dye components. Procurement of material with consistent purity (>98.0% by HPLC) reduces the likelihood of batch rejection due to out-of-specification assay results, minimizing costly reformulation delays.

Blue and Cool-Tone Shade Development with Defined Red Undertone Characteristics

Formulators developing blue, bluish-purple, or cool grey hair color shades require a coupler that predictably contributes blue with a specific red content (elevated a* value) [2]. 2-(2,4-Diaminophenoxy)ethanol dihydrochloride is established for this shade profile; substitution with alternative blue couplers such as 5-[(2-hydroxyethyl)amino]-2-methoxyaniline or 1,3-di(2,4-diaminophenoxy)propane would alter the L*a*b* colorimetric output, necessitating full re-optimization of the developer-coupler ratio and potentially auxiliary couplers.

Regulatory-Compliant Cosmetic Formulation Under EU Annex III Restrictions

The compound is explicitly listed under Annex III of the EU Cosmetic Products Regulation with a maximum in-use concentration of 2.0% after mixing [3]. This provides a clear, enforceable compliance framework. The consistently negative mutagenicity profile across multiple assay systems [4] reduces the regulatory burden associated with demonstrating safety compared to couplers with equivocal or positive genotoxicity findings.

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